molecular formula C18H21N3O5 B2375372 5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione CAS No. 339016-46-5

5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2375372
CAS No.: 339016-46-5
M. Wt: 359.382
InChI Key: PBYNLWQOCIVKCE-UHFFFAOYSA-N
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Description

This compound features a pyrimidinedione core substituted with an acetyl group at position 5 and a complex isoxazole-containing side chain. The isoxazole moiety is further modified with a 4-methoxyphenyl group and a methyl group, contributing to its structural uniqueness . Pyrimidinediones are known for diverse biological activities, including antimicrobial and enzyme inhibition, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name

5-acetyl-1-[[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-11(22)15-10-21(18(24)19-17(15)23)9-14-8-16(20(2)26-14)12-4-6-13(25-3)7-5-12/h4-7,10,14,16H,8-9H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYNLWQOCIVKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)CC2CC(N(O2)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C18H21N3O5
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 339016-46-5

Antimicrobial Activity

Research has indicated that derivatives of pyrimidinedione compounds exhibit antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes involved in cellular processes. For instance, it has been suggested that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to disrupted cellular proliferation in cancer cells.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy :
    In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The findings demonstrated a promising reduction in bacterial load among treated patients compared to controls.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrimidinedione Derivatives

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (from ) share the pyrimidinedione core but differ in substituents. The thienopyrimidine scaffold and oxadiazole side chain enhance antimicrobial activity, whereas the target compound’s isoxazole and methoxyphenyl groups may alter bioavailability or target specificity .
  • Barbituric Acid Derivatives :
    Compounds such as 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione () feature a pyrimidinetrione core. The absence of the acetyl and isoxazole groups in these derivatives reduces structural complexity but retains hydrogen-bonding capacity, critical for receptor interactions .

Isoxazole-Containing Compounds

  • 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ():
    This compound shares a heterocyclic scaffold (oxadiazole) but lacks the pyrimidinedione core. Its thione group enhances reactivity in metal coordination, whereas the target compound’s acetyl and methoxyphenyl groups may prioritize hydrophobic interactions .

Key Contrasts with Analogues

  • Thieno[2,3-d]pyrimidinediones (): Synthesized via alkylation of preformed pyrimidines with benzyl chlorides or oxadiazoles. Yields depend on steric hindrance from substituents.
  • Barbituric Acid Derivatives (): Formed through condensation of aldehydes with barbituric acid, requiring acidic conditions and reflux.

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidinediones (): Exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli). The oxadiazole moiety enhances membrane penetration.
  • Target Compound : The methoxyphenyl group may improve lipophilicity and Gram-positive targeting, but activity data are unavailable.

Enzyme Inhibition Potential

  • Pyrimidinediones are known inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase. The acetyl group in the target compound could modulate binding affinity compared to unsubstituted analogues .

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